molecular formula C9H10ClNO2 B8315687 propan-2-yl 6-chloropyridine-2-carboxylate CAS No. 220969-59-5

propan-2-yl 6-chloropyridine-2-carboxylate

Cat. No.: B8315687
CAS No.: 220969-59-5
M. Wt: 199.63 g/mol
InChI Key: GQVJFDDVZQTLGH-UHFFFAOYSA-N
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Description

propan-2-yl 6-chloropyridine-2-carboxylate is an organic compound with the molecular formula C9H10ClNO2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of isopropyl 2-chloropyrid-6-ylcarboxylate typically involves the reaction of trichloromethylpyridine with isopropanol in the presence of a base. The process can be summarized as follows:

Industrial Production Methods

Industrial production of isopropyl 2-chloropyrid-6-ylcarboxylate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The resulting product is often used without further purification for subsequent chemical processes .

Chemical Reactions Analysis

Types of Reactions

propan-2-yl 6-chloropyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of isopropyl 2-chloropyrid-6-ylcarboxylate with different functional groups .

Scientific Research Applications

propan-2-yl 6-chloropyridine-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of isopropyl 2-chloropyrid-6-ylcarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Isopropyl butyrate: Another ester with similar structural features but different chemical properties.

    Ethyl acetate: A commonly used ester with different functional groups and applications.

Uniqueness

propan-2-yl 6-chloropyridine-2-carboxylate is unique due to its chlorine atom and pyridine ring, which confer specific reactivity and properties not found in other esters. This makes it valuable for specialized chemical and industrial applications .

Properties

CAS No.

220969-59-5

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

propan-2-yl 6-chloropyridine-2-carboxylate

InChI

InChI=1S/C9H10ClNO2/c1-6(2)13-9(12)7-4-3-5-8(10)11-7/h3-6H,1-2H3

InChI Key

GQVJFDDVZQTLGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=NC(=CC=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

[A1 is N, A2 is Cl—C, A3, A4 and A5 are CH, X is O and R1 isopropyl in the compound of formula I] Concentrated sulfuric acid (98% by weight, 510.2 g, 5.2 mol) is added to 2-chloro-6-trichloromethylpyridine (NP, 924 g, 4 mol) over a period of three hours at 135° C. The resulting mixture is stirred for three hours at 135° C. A viscous melted mass is obtained consisting of a mixture of intermediate IVa1 and Va1 with R1 being H and Hal being Cl, corresponding to an almost quantitative yield based on NP. The mass is added to isopropanol (2145 g) over a period of 30 minutes starting at ambient temperature which is raised to 60-65° C. Remaining isopropanol is removed by distillation under reduced pressure in three hours. The resulting product mixture is added to a mixture of xylene (1800 g) and water (1500 g). Upon heating to 50° C. the organic phase is separated and washed with water (1000 g). The obtained organic phase is dried and concentrated by distillation of xylene under reduced pressure (250 mbar). The resulting product (2070 g) contains 34.1 wt % of isopropyl 2-chloropyrid-6-ylcarboxylate in xylene which corresponds to a yield of 8.4% based on NP and is used for the preparation of N-4-fluorophenyl) 2-(3-trifluoromethylphenoxy)-pyrid-6-ylinecarboxamide without further purification (Examples 9 and 10).
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